molecular formula C17H18N4O6 B14028394 Pomalidomide-PEG1-NH2

Pomalidomide-PEG1-NH2

Cat. No.: B14028394
M. Wt: 374.3 g/mol
InChI Key: VTYSKLWOGRVXFF-UHFFFAOYSA-N
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Description

Pomalidomide-PEG1-NH2 is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an amine group. This compound is primarily used as a building block for the synthesis of targeted protein degraders, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the compound, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG1-NH2 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG1-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various conjugates and derivatives of this compound, which are used in the synthesis of targeted protein degraders .

Scientific Research Applications

Pomalidomide-PEG1-NH2 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and conjugates.

    Biology: Employed in the development of PROTACs for targeted protein degradation.

    Medicine: Investigated for its potential in treating various diseases, including cancer and autoimmune disorders.

    Industry: Utilized in the production of pharmaceuticals and research reagents

Mechanism of Action

Pomalidomide-PEG1-NH2 exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-PEG1-NH2 is unique due to its specific PEG linker length and terminal amine group, which provide optimal solubility and stability for the synthesis of targeted protein degraders. Its ability to recruit CRBN and facilitate targeted protein degradation makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C17H18N4O6

Molecular Weight

374.3 g/mol

IUPAC Name

2-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C17H18N4O6/c18-6-7-27-8-13(23)19-10-3-1-2-9-14(10)17(26)21(16(9)25)11-4-5-12(22)20-15(11)24/h1-3,11H,4-8,18H2,(H,19,23)(H,20,22,24)

InChI Key

VTYSKLWOGRVXFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN

Origin of Product

United States

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